molecular formula C21H15BrClFN2 B11555327 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole

5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11555327
M. Wt: 429.7 g/mol
InChI Key: MGDYTDQCMMETGG-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C21H15BrClFN2

Molecular Weight

429.7 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(2-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H15BrClFN2/c22-16-9-5-15(6-10-16)21-13-19(14-7-11-17(24)12-8-14)25-26(21)20-4-2-1-3-18(20)23/h1-12,21H,13H2

InChI Key

MGDYTDQCMMETGG-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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